Direct Head-to-Head Comparison: Heptyl Undecylenate Versus Olive Oil in Emulsion Rheology and Texture
In a controlled study of six model emulsions spanning three formulation architectures (steric-stabilized O/W, liquid-crystal stabilized O/W, and W/O), systematic replacement of heptyl undecylenate with olive oil—a common heavy emollient—produced consistent and quantifiable differences in instrumental texture and rheology across all three emulsion types . The emulsions containing only heptyl undecylenate as the emollient exhibited the lowest values for firmness, spread resistance, stickiness, viscosity, and droplet size, while those containing heptyl undecylenate plus olive oil (or olive oil replacement) showed increased values across all measured parameters .
| Evidence Dimension | Emulsion firmness, spread resistance, stickiness, viscosity, droplet size |
|---|---|
| Target Compound Data | Lowest firmness, lowest spread resistance, lowest stickiness, lowest viscosity, smallest droplet size among all six formulations tested |
| Comparator Or Baseline | Olive oil (replacement or addition to heptyl undecylenate) |
| Quantified Difference | Directionally consistent increase in all measured parameters when olive oil replaced or was added to heptyl undecylenate; quantitative ranking: Emulsions 5 & 6 (W/O, heptyl undecylenate) < Emulsions 3 & 4 (liquid-crystal O/W) < Emulsions 1 & 2 (steric O/W, olive oil-containing) |
| Conditions | Six model emulsions: (1) steric-stabilized O/W, (2) liquid-crystal stabilized O/W, (3) W/O; instrumental texture analysis and rheology; room temperature stability assessed over six months |
Why This Matters
This direct comparative evidence demonstrates that heptyl undecylenate produces emulsions with quantifiably lower viscosity and firmness than olive oil, enabling formulators to rationally select this ingredient when a light, low-viscosity, fast-spreading emulsion profile is required—a decision that cannot be assumed for alternative emollients without equivalent comparative data.
